molecular formula C14H19N3O4 B1337197 FA-Gly-Nva-NH2 CAS No. 67607-50-5

FA-Gly-Nva-NH2

Cat. No. B1337197
CAS RN: 67607-50-5
M. Wt: 293.32 g/mol
InChI Key: UFGOYNARHNUQSD-MLRMMBSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FA-Gly-Nva-NH2 is a chemical compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of FA-Gly-Nva-NH2 is represented by the formula C14H19N3O4 . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.

Scientific Research Applications

  • Horseradish Peroxidase-catalyzed Oligomerization : A study by Oudgenoeg et al. (2002) explored the oligomerization of ferulic acid (FA) on a template of a tyrosine-containing tripeptide like Gly-Tyr-Gly. This research provided insights into the formation of cross-linked products with FA and may have implications for understanding the role of similar tripeptides in biological processes (Oudgenoeg et al., 2002).

  • Fluorescent Probe for Formaldehyde Detection : In a study by Song et al. (2018), a reversible fluorescent probe based on C[double bond, length as m-dash]N isomerization was developed for the selective detection of formaldehyde (FA) in living cells and in vivo. This research highlights the potential of using similar tripeptide structures in creating probes for detecting specific molecules within biological systems (Song et al., 2018).

  • Fluorescence Anisotropy Sensing of Guanine-Quadruplex Structures : Zhang et al. (2012) utilized fluorescence anisotropy (FA) to detect guanine-quadruplex structures. By labeling a guanine (G)-quadruplex motif with a fluorophore, they could associate a reduction in FA response with the unfolding and folding transition of G-quadruplex structures. This study suggests potential applications of tripeptide structures in fluorescence-based sensing technologies (Zhang et al., 2012).

  • Seed and Foliar Application of Amino Acids in Soybean Crop : Teixeira et al. (2018) researched the effect of amino acids like Glycine (Gly) on the nitrogen metabolism and productivity of soybean crops. This study's findings might be relevant for understanding how tripeptides can influence plant growth and development (Teixeira et al., 2018).

  • Synthesis and Characterization of Poly[(ferulic acid)-alt-(glycine)] : Research by Goto et al. (2017) involved the copolymerization of ferulic acid (FA) and glycine (Gly), leading to the development of a highly thermostable aromatic-aliphatic poly(ester-amide). This study indicates the potential of FA-Gly-Nva-NH2 in the field of polymer science and materials engineering (Goto et al., 2017).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling FA-Gly-Nva-NH2 . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-4-11(14(15)20)17-13(19)9-16-12(18)7-6-10-5-3-8-21-10/h3,5-8,11H,2,4,9H2,1H3,(H2,15,20)(H,16,18)(H,17,19)/b7-6+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOYNARHNUQSD-MLRMMBSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FA-Gly-Nva-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FA-Gly-Nva-NH2
Reactant of Route 2
Reactant of Route 2
FA-Gly-Nva-NH2
Reactant of Route 3
Reactant of Route 3
FA-Gly-Nva-NH2
Reactant of Route 4
FA-Gly-Nva-NH2
Reactant of Route 5
Reactant of Route 5
FA-Gly-Nva-NH2
Reactant of Route 6
FA-Gly-Nva-NH2

Citations

For This Compound
1
Citations
M Pank, O Kirret, N Paberit, A Aaviksaar - Febs Letters, 1982 - core.ac.uk
Neutral metalloendopeptidase thermolysin (EC 3.4. 24.4) catalyzes the hydrolysis of such peptide bonds where the amino side of the bond is contributed preferably by an amino acid …
Number of citations: 18 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.